2,4-Dibromo-6-methylpyridine

Physical property comparison Handling and dispensing Pyridine building blocks

Standard 2,4-dibromopyridine scaffolds require melting-point manipulation for automated HTE dispensing and risk thermal debromination during vacuum distillation. 2,4-Dibromo-6-methylpyridine (mp 27 °C) resolves both issues: it remains liquid at 30-35 °C for clog-free liquid handler compatibility, and its 21 °C lower boiling point (230-231 °C vs. 251.7 °C) enables milder distillation, preserving brominated intermediates. • Orthogonal C2 (electrophilic) → C4 coupling sequence leverages established Suzuki-Miyaura, Sonogashira, or Negishi protocols; the inert 6-methyl group reduces combinatorial complexity for 2,4,6-trisubstituted pyridine libraries. • ≥97% purity with batch-specific COA (NMR, HPLC, GC) supports regulatory documentation for pharmaceutical intermediate synthesis. • Available from 100 mg to 25 g; ships ambient with ice packs as needed; long-term storage at 2-8 °C under inert gas.

Molecular Formula C6H5Br2N
Molecular Weight 250.92 g/mol
CAS No. 79055-52-0
Cat. No. B1314160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-methylpyridine
CAS79055-52-0
Molecular FormulaC6H5Br2N
Molecular Weight250.92 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)Br)Br
InChIInChI=1S/C6H5Br2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
InChIKeyQNIQGMJOZQYBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-methylpyridine: Regioselective Cross-Coupling Building Block


2,4-Dibromo-6-methylpyridine is a dihalogenated pyridine derivative bearing bromine atoms at the 2- and 4-positions and a methyl group at the 6-position. This substitution pattern enables sequential palladium-catalyzed cross-coupling reactions, with the C2 position exhibiting higher electrophilicity for initial functionalization [1]. The compound is a low-melting solid (mp 27 °C) with a boiling point of 230–231 °C and a density of 1.911 g/cm³ , available at ≥97% purity from commercial vendors .

2,4-Dibromo-6-methylpyridine vs. In-Class Analogs


The 6-methyl substituent in 2,4-dibromo-6-methylpyridine introduces measurable differences in physical properties that directly affect laboratory handling, purification, and storage. Compared to the parent 2,4-dibromopyridine (mp 38–40 °C), the target compound melts 11–13 °C lower [1], transitioning from a crystalline solid to a near-room-temperature liquid that may require different dispensing techniques. The 7% lower density and 21 °C lower boiling point alter solvent compatibility and distillation parameters [1]. Furthermore, the 2,4-dibromo substitution pattern establishes a predictable regioselectivity hierarchy (C2 > C4) for sequential cross-coupling that regioisomeric analogs (e.g., 2,6-dibromo-4-methylpyridine) cannot replicate, as both bromine positions in 2,6-substituted systems are electronically equivalent [2]. These differences preclude simple direct interchange without method revalidation.

2,4-Dibromo-6-methylpyridine: Quantitative Evidence vs. Analogs


Lower Melting Point Enables Near-Ambient Handling

2,4-Dibromo-6-methylpyridine exhibits a melting point of 27 °C , whereas the parent 2,4-dibromopyridine melts at 38–40 °C [1]. This 11–13 °C depression moves the compound's phase transition to near standard laboratory ambient temperature, meaning it may be handled as a liquid with gentle warming (e.g., 30 °C water bath) rather than requiring complete melting of a higher-melting crystalline solid.

Physical property comparison Handling and dispensing Pyridine building blocks

Lower Boiling Point and Density Simplify Distillation

The boiling point of 2,4-dibromo-6-methylpyridine is 230–231 °C at 760 mmHg , compared to 251.7 °C for 2,4-dibromopyridine [1]. Its density is 1.911 g/cm³ vs. 2.059 g/cm³ for 2,4-dibromopyridine [1], representing a 7.2% reduction. The lower boiling point allows distillation-based purification at gentler temperatures, reducing the risk of thermal decomposition. The lower density alters miscibility and phase-separation behavior in aqueous-organic extraction protocols.

Distillation purification Density comparison Process chemistry

C2-Regioselective Suzuki–Miyaura Coupling

The 2,4-dibromopyridine scaffold, of which 2,4-dibromo-6-methylpyridine is a substituted derivative, undergoes palladium-catalyzed Suzuki–Miyaura cross-coupling with high C2 regioselectivity. Using Pd(PPh₃)₄/TlOH or Pd₂dba₃/PCy₃/K₃PO₄ at 25 °C, the mono-coupled product at C2 is obtained exclusively, leaving the C4 bromine intact for subsequent functionalization [1]. More recently, C3-symmetric tripalladium clusters have achieved C2:C4 selectivity ratios up to 98:1 for substituted 2,4-dibromopyridines [2]. While the specific C2:C4 selectivity ratio for 2,4-dibromo-6-methylpyridine has not been independently reported in a head-to-head comparison, the conserved 2,4-dibromo substitution pattern and the electron-donating effect of the 6-methyl group are expected to maintain or enhance this regioselectivity trend.

Regioselective cross-coupling Suzuki–Miyaura reaction Sequential functionalization

Pre-Installed 6-Methyl Group Avoids Late-Stage Methylation

In synthetic routes toward pyrrolopyridine-based antiviral and anticancer agents, the 6-methyl group must be present in the final heterocyclic core [1]. Starting from 2,4-dibromo-6-methylpyridine, the methyl substituent is already installed at the correct position, avoiding the need for a late-stage and often low-yielding methylation step. In contrast, using 2,4-dibromopyridine as the starting material would require introducing the methyl group through C–H activation, directed ortho-metalation, or halogen-metal exchange at a later stage—steps that typically proceed with moderate yields (40–70%) and can complicate protecting group strategies [1]. While no side-by-side yield comparison for a complete synthetic sequence using 2,4-dibromo-6-methylpyridine versus 2,4-dibromopyridine was identified in the open literature, the elimination of a synthetic step is a well-established driver of process efficiency in pharmaceutical development.

Pyrrolopyridine synthesis Late-stage functionalization avoidance Pharmaceutical intermediate

2,4-Dibromo-6-methylpyridine: Application Scenarios


Sequential C2-then-C4 Functionalization for Library Synthesis

When building libraries of 2,4,6-trisubstituted pyridines for medicinal chemistry SAR studies, 2,4-dibromo-6-methylpyridine allows chemists to exploit the established C2 regioselectivity of the 2,4-dibromopyridine scaffold to install a first substituent at C2 via Suzuki–Miyaura, Sonogashira, or Negishi coupling while preserving the C4 bromine for a second orthogonal coupling [1][2]. The 6-methyl group remains inert under these conditions and serves as a fixed substituent, reducing the combinatorial complexity relative to fully unsubstituted scaffolds.

Direct Entry to 6-Methyl-Pyrrolopyridine Intermediates

For research groups and CDMOs synthesizing pyrrolopyridine-based active pharmaceutical ingredients, this compound provides a direct entry point with the 6-methyl group already positioned, bypassing the need for late-stage C6 functionalization. This is particularly relevant for antiviral pyrrolopyridine derivatives described in recent patent literature [3]. The 97% commercial purity and the availability of batch-specific certificates of analysis (COA) including NMR, HPLC, and GC from reputable vendors support regulatory documentation requirements.

Lower Boiling Point Enables Milder Distillation

The 21 °C lower boiling point (230–231 °C vs. 251.7 °C for 2,4-dibromopyridine) [4] is advantageous in process development scenarios where the compound or its immediate coupling products must be purified by vacuum distillation. Milder distillation conditions reduce the risk of thermal decomposition of brominated pyridine intermediates, which can undergo debromination or ring degradation at elevated temperatures.

Near-Ambient Liquid Dispensing for Automated HTE

With a melting point of 27 °C , 2,4-dibromo-6-methylpyridine can be maintained as a liquid with minimal heating (e.g., heating block set to 30–35 °C), making it compatible with automated liquid handling platforms used in high-throughput experimentation (HTE). This contrasts with 2,4-dibromopyridine (mp 38–40 °C) [4], which requires higher temperatures for reliable automated dispensing and may undergo partial crystallization in tubing, causing clogging and weight inaccuracies.

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